Austrocortirubin

Description

Significance of Fungal Metabolites in Chemical Biology

Fungi are a prolific source of secondary metabolites, which are small molecules not essential for their primary growth but crucial for survival, competition, and communication in their ecological niches. researchgate.netmdpi.com These compounds exhibit an immense diversity of chemical structures, including polyketides, non-ribosomal peptides, terpenes, and alkaloids, many of which possess novel skeletons and complex stereochemistry. researchgate.netmdpi.com Historically and currently, fungal metabolites are one of the most important sources for drug discovery and development. nih.govfrontiersin.org They have provided humanity with life-saving medicines such as penicillin antibiotics, immunosuppressants like cyclosporine, and cholesterol-lowering statins. nih.govfrontiersin.org

The vast and largely untapped biodiversity of fungi suggests a nearly limitless reservoir for new chemical entities. nih.gov The study of these metabolites, like Austrocortirubin (B605689), is central to chemical biology. It not only leads to the discovery of potential new drugs for treating a wide range of diseases, including cancer and infectious diseases, but also provides chemical tools to probe biological pathways and understand cellular processes. nih.govnih.gov Advances in genome sequencing and analytical chemistry are continuously improving our ability to discover and characterize these valuable natural products. nih.gov

Historical Context of this compound Discovery

The discovery of this compound is rooted in the chemotaxonomic study of fungi from the genera Cortinarius and the closely related Dermocybe. These fungi, particularly species found in Australia and New Zealand, are known for producing a rich array of pigments. researchgate.net The initial isolation of this compound was reported from the Australian toadstool Dermocybe splendida. publish.csiro.aunih.govresearchgate.net Specifically, the stereoisomer (1S,3R)-Austrocortirubin was identified from the ethanol (B145695) extract of this fungus. publish.csiro.au Its structure and stereochemistry were determined using spectroscopic methods and subsequently confirmed through chemical synthesis. publish.csiro.auresearchgate.net

Further research on other Cortinarius species led to the isolation of different stereoisomers and related compounds. For instance, a study aimed at discovering antimalarial leads from Australian macrofungi identified both (1S,3R)-austrocortirubin and (1S,3S)-austrocortirubin from an un-described Cortinarius species. nih.govgriffith.edu.au These discoveries highlighted the chemical diversity within this class of fungal pigments and set the stage for more detailed investigations into their biological properties.

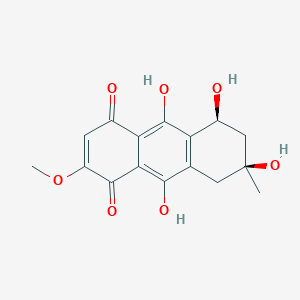

Structural Classification within Tetrahydroanthraquinones

This compound is classified as a tetrahydroanthraquinone (B8792033). frontiersin.org This class of compounds is characterized by an anthraquinone (B42736) core where one of the aromatic rings is partially saturated (hydrogenated). nih.gov They belong to the larger family of polyketides, which are synthesized in fungi from acetate (B1210297) units via the polyketide pathway. researchgate.net The biosynthesis of this compound has been shown to be as an octaketide, derived from the precursor (S)-torosachrysone. nih.gov

The core structure of this compound features a 1,2,3,4-tetrahydroanthracene-9,10-dione skeleton with multiple hydroxyl groups and a methoxy (B1213986) group. wikipedia.org Different stereoisomers of this compound exist, distinguished by the spatial arrangement of substituents at the chiral centers, primarily at positions C-1 and C-3. The two most commonly cited isomers are (1S,3R)-austrocortirubin and (1S,3S)-austrocortirubin. nih.gov The absolute stereochemistry of these molecules has been confirmed through methods including X-ray crystallography of derivatives and total synthesis.

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₆O₇ | wikipedia.org |

| Molar Mass | 320.297 g·mol⁻¹ | wikipedia.org |

| IUPAC Name | (5S,7S)-5,7,9,10-Tetrahydroxy-2-methoxy-7-methyl-5,6,7,8-tetrahydroanthracene-1,4-dione | wikipedia.org |

| Class | Tetrahydroanthraquinone | frontiersin.org |

| Natural Source | Dermocybe splendida, Cortinarius spp. | publish.csiro.aunih.gov |

Overview of Research Trajectories for this compound

Research on this compound has progressed along several key trajectories since its discovery, focusing on its biosynthesis, total synthesis, and biological activities.

Biosynthesis and Synthesis: The biosynthetic pathway of this compound has been investigated, revealing its origin as an octaketide that forms via the dihydroanthracenone (S)-torosachrysone. nih.gov The total synthesis of racemic (±)-Austrocortirubin was achieved from naphthopurpurin, providing access to it and related derivatives for further study. publish.csiro.au A stereospecific synthesis of the naturally occurring (1S,3R)-Austrocortirubin was also accomplished, starting from (S)-citramalic acid, which confirmed its absolute stereochemistry. publish.csiro.au

Biological Activity: A significant portion of the research has been dedicated to exploring the biological potential of this compound.

Antibacterial Activity: this compound has demonstrated antibacterial properties. wikipedia.org Studies have shown that both (1S,3R)-austrocortirubin and (1S,3S)-austrocortirubin exhibit mild activity against Gram-positive bacteria. nih.gov In a broader screening of metabolites from the genus Cortinarius, this compound was found to strongly inhibit the growth of Staphylococcus aureus with an IC₅₀ value between 0.7 and 12 µg/mL. thieme-connect.com

Antimalarial Activity: In a search for new antimalarial agents from Australian fungi, (1S,3S)-austrocortirubin was identified as the most active compound from a particular Cortinarius extract against a chloroquine-sensitive line of Plasmodium falciparum, with an IC₅₀ of 1.9 μM. nih.govgriffith.edu.au

Anticancer Research: The (1S,3S)-austrocortirubin isomer has been investigated for its anticancer effects. nih.gov It was found to induce significant DNA damage in human colon cancer cells (HCT116) across all phases of the cell cycle, leading to cell cycle arrest at the G2/M checkpoint and ultimately apoptosis. nih.govamanote.com Notably, its mechanism of action appears to be distinct from that of the structurally related anticancer drug doxorubicin. nih.gov

These research efforts underscore the potential of this compound as a lead compound for drug development, particularly in the areas of infectious diseases and oncology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16O7 |

|---|---|

Molecular Weight |

320.29 g/mol |

IUPAC Name |

(5S,7S)-5,7,9,10-tetrahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |

InChI |

InChI=1S/C16H16O7/c1-16(22)4-6-10(8(18)5-16)15(21)11-7(17)3-9(23-2)14(20)12(11)13(6)19/h3,8,18-19,21-22H,4-5H2,1-2H3/t8-,16-/m0/s1 |

InChI Key |

WWTHHBSODPGTAK-PWJLMRLQSA-N |

Isomeric SMILES |

C[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O |

Canonical SMILES |

CC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C=C(C3=O)OC)O)O)O |

Synonyms |

(1S,3S)-austrocortirubin austrocortirubin |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Derivatives

Cortinarius species as producers

The genus Cortinarius is a large and diverse group of mushrooms found worldwide, known for producing a wide variety of pigments, including anthraquinones. researchgate.netwikipedia.org Austrocortirubin (B605689), along with related compounds like austrocortilutein (B1231487) and torosachrysone, has been identified in several Australian Cortinarius species. researchgate.netresearchgate.net Notably, Cortinarius basirubescens and Cortinarius persplendidus are recognized as producers of this compound. nih.govmdpi.com The presence and distribution of these pigments are significant for the chemotaxonomic classification of species within this extensive genus. researchgate.net

Cortinarius species form ectomycorrhizal associations with a variety of trees and shrubs, playing a crucial role in forest ecosystems. researchgate.net They are found in diverse habitats, from the temperate and subtropical forests of the Northern Hemisphere to the Nothofagus forests of South America and the Eucalyptus forests of Australia. researchgate.netfrontiersin.org The production of specific pigments like this compound can be a characteristic feature of regional species groups.

Dermocybe species as producers

Dermocybe, often treated as a subgenus of Cortinarius, is another significant source of anthraquinone (B42736) pigments. researchgate.net The species Dermocybe splendida, an indigenous Australian toadstool, is a known producer of (1S,3R)-austrocortirubin. researchgate.netpublish.csiro.auresearchgate.net This fungus also produces other related compounds, such as (1S,3S)-austrocortilutein. researchgate.net The enantiomeric purity of these compounds can vary between different Dermocybe species. researchgate.net

The chemical profile of Dermocybe species, particularly the presence of pigments like this compound, has been a key factor in their classification and study. researchgate.net Like Cortinarius, Dermocybe species are mycorrhizal fungi, forming symbiotic relationships with plants.

Marine fungal sources

In addition to terrestrial fungi, marine-derived fungi have emerged as a promising source of diverse secondary metabolites, including this compound. mdpi.com The different environmental conditions of marine habitats, such as high salinity and pressure, may lead to the development of unique metabolic pathways in these fungi. nih.gov

This compound has been isolated from endophytic fungi associated with marine organisms. For instance, Fusarium species (strains PSU-F14 and PSU-F135), found as endophytes in the gorgonian sea fan Annella sp. in Thailand, have been shown to produce this compound. nih.govmdpi.comencyclopedia.pub Another marine-derived fungus, Engyodontium album, isolated from decayed woody tissue in a salt lake in the Bahamas, also produces this compound. mdpi.com

| Fungal Source | Habitat/Origin | Associated Organism |

| Cortinarius basirubescens | Terrestrial (Australia) | Ectomycorrhizal |

| Cortinarius persplendidus | Terrestrial (Australia) | Ectomycorrhizal |

| Dermocybe splendida | Terrestrial (Australia) | Ectomycorrhizal |

| Fusarium sp. (PSU-F14, PSU-F135) | Marine (Thailand) | Endophyte from sea fan Annella sp. |

| Engyodontium album | Marine (Bahamas) | From decayed woody tissue in a salt lake |

Isolation Methodologies from Fungal Biomass

Extraction procedures

The initial step in isolating this compound from fungal biomass involves extraction with a suitable solvent. The choice of solvent is crucial for efficiently recovering the target compound from the fungal material.

For terrestrial fungi, fresh or dried fruit bodies are typically used. A common procedure involves the extraction of the fungal material with ethanol (B145695). publish.csiro.auresearchgate.net For example, (1S,3R)-austrocortirubin was isolated from the ethanol extract of Dermocybe splendida. publish.csiro.auresearchgate.net Other organic solvents like ethyl acetate (B1210297) are also employed for extracting pigments from both the culture broth and the fungal mycelium of marine-derived fungi. The fungal biomass is usually separated from the liquid culture by filtration before extraction. jnsbm.org

The general workflow for extraction includes:

Preparation of Fungal Material: Fresh or freeze-dried fungal fruiting bodies or mycelial biomass are ground to a fine powder to increase the surface area for solvent penetration. umaine.edu

Solvent Extraction: The powdered material is soaked or refluxed in an organic solvent such as ethanol, methanol (B129727), or ethyl acetate. publish.csiro.auresearchgate.netumaine.edu This process is often repeated multiple times to ensure complete extraction.

Concentration: The resulting crude extract is then concentrated under reduced pressure to remove the solvent, yielding a residue containing a mixture of compounds.

Chromatographic separation techniques (e.g., UV-guided fractionation, HPLC)

Following extraction, the crude extract containing this compound and other metabolites undergoes a series of purification steps, primarily using chromatographic techniques. bioanalysis-zone.com Chromatography separates compounds based on their differential interactions with a stationary phase and a mobile phase. conquerscientific.com

UV-guided fractionation is often employed to target colored compounds like this compound. The fractions collected from a chromatography column are monitored using a UV-Vis spectrophotometer. Since anthraquinones absorb light in the ultraviolet and visible regions, this method allows for the selective isolation of fractions containing these pigments.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification of this compound. researchgate.netconquerscientific.com Chiral HPLC, which uses a chiral stationary phase, is particularly useful for separating stereoisomers. For instance, chiral HPLC has been used to separate the four stereoisomers of austrocortilutein, a related compound, and has confirmed the enantiomeric purity of (1S,3R)-austrocortirubin isolated from Dermocybe species. researchgate.net

Different modes of HPLC can be used, with reversed-phase chromatography being one of the most common. conquerscientific.comumb.edu.pl In this technique, a nonpolar stationary phase is used with a polar mobile phase, separating compounds based on their hydrophobicity. conquerscientific.com

Large-scale isolation strategies for research quantities The acquisition of significant quantities of this compound, essential for comprehensive research including semi-synthetic studies and broad biological screening, relies on effective large-scale isolation from its natural fungal sources.griffith.edu.auThe primary strategy involves the extraction of air-dried and ground fungal material, typically from Cortinarius species.griffith.edu.au

A common procedure begins with the sequential extraction of the fungal biomass with solvents of increasing polarity, such as dichloromethane (B109758) (CH2Cl2) and methanol (MeOH). griffith.edu.au The resulting crude extract, which contains a complex mixture of metabolites, is then subjected to purification. A critical technique employed for this purpose is UV-guided fractionation using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. griffith.edu.au This method allows for the separation of compounds based on their retention times and UV absorption characteristics, with this compound and related compounds often monitored at specific wavelengths (e.g., 230 and 305 nm). griffith.edu.au

For instance, a large-scale extraction of a Cortinarius species yielded 91 mg of (1S,3S)-austrocortirubin, which was deemed a suitable quantity for creating a semi-synthetic compound library. griffith.edu.au The decision to isolate a natural product scaffold like this compound is often more cost- and time-effective than de novo synthesis, especially when the compound is abundant in the source organism. griffith.edu.au Further purification of fractions may require additional chromatographic steps, such as gel permeation chromatography, to isolate less abundant related metabolites like austrocortinin. griffith.edu.au

The success of these large-scale isolation strategies is contingent upon several factors:

Access to adequate supplies of the source organism: A sufficient quantity of the fungal material is the primary requirement. griffith.edu.au

Abundance of the target compound: The natural yield of this compound from the fungus directly impacts the feasibility of isolating large quantities. griffith.edu.au

Presence of chemical handles: The molecular structure of this compound contains functional groups that facilitate further semi-synthetic modifications. griffith.edu.au

Naturally Occurring Stereoisomers and Analogues of this compound this compound is part of a larger family of structurally related tetrahydroanthraquinone (B8792033) and anthraquinone pigments produced by fungi, particularly within the genus Cortinarius (and its former subgenus Dermocybe). These compounds often co-occur and share a common biosynthetic origin.zobodat.at

Related tetrahydroanthraquinone and anthraquinone metabolites (e.g., austrocortilutein, torosachrysone, austrocortinin) The chemical diversity of pigments in Cortinarius and related fungi extends beyond this compound to a suite of related compounds. These metabolites are biogenetically linked, often originating from octaketide precursors via dihydroanthracenones like torosachrysone.zobodat.at

Austrocortilutein: This is a yellow tetrahydroanthraquinone pigment that often co-occurs with this compound. zobodat.at It exists in different stereoisomeric forms, including (1S,3S)- and (1S,3R)-austrocortilutein. rsc.orgipb.pt It is a major pigment in Dermocybe splendida. zobodat.at

Torosachrysone: This dihydroanthracenone is a key biosynthetic precursor to other pigments. zobodat.at It and its glycosides are found in various Cortinarius and Dermocybe species. zobodat.atontosight.ai For example, torosachrysone 8-O-β-gentiobioside is considered the natural progenitor of many pigments found in D. splendida. zobodat.at

Austrocortinin: This is a fully aromatic anthraquinone, representing a dehydrated form of a tetrahydroanthraquinone precursor. griffith.edu.auzobodat.at It has been isolated from Dermocybe splendida, other Cortinarius species, and endophytic fungi like Fungi K_BK5 and Alternaria sp. griffith.edu.auzobodat.atresearchgate.netresearchgate.netnih.gov

These related metabolites contribute to the complex pigment profiles observed in these fungi and are of interest in chemotaxonomic studies. zobodat.at

Biosynthetic Pathways

The formation of Austrocortirubin (B605689) is a multi-step process rooted in the polyketide pathway, a major route for the biosynthesis of a wide array of natural products in fungi. nih.govnih.gov

Polyketide Pathway Origin

This compound is classified as a polyketide, a class of secondary metabolites synthesized from simple acyl-CoA precursors in a process that mirrors fatty acid synthesis. nih.govnih.gov In fungi, the biosynthesis of anthraquinones like this compound primarily follows the acetate-malonate pathway. mdpi.comnih.gov This pathway begins with a starter unit, typically acetyl-CoA, which is sequentially condensed with multiple extender units, usually malonyl-CoA. These reactions are catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govencyclopedia.pub

Octaketide Biosynthesis Elucidation

Detailed biosynthetic studies have revealed that this compound is an octaketide, meaning it is derived from a polyketide chain assembled from eight two-carbon (acetate) units. nih.govmdpi.com The linear octaketide chain undergoes a series of cyclizations and modifications to form the characteristic tricyclic anthraquinone (B42736) core. While many fungal anthraquinones are primed by an acetate (B1210297) unit, some, particularly within the genus Cortinarius, utilize a propionate (B1217596) starter unit. archive.org However, the core structure of this compound is consistent with an acetate-primed octaketide assembly. nih.gov

Key Biosynthetic Intermediates and Precursors

The journey from a linear polyketide to the final this compound molecule involves several crucial intermediate compounds.

Role of gentiobiosides

A noteworthy aspect of this compound biosynthesis in fungi such as Dermocybe splendida is the involvement of gentiobiosides. nih.govresearchgate.net The tetrahydroanthraquinone (B8792033) precursors to this compound are often found in the fungal fruit bodies as 8-O-β-D-gentiobiosides. researchgate.net Gentiobiose is a disaccharide composed of two glucose units. It is believed that the attachment of this sugar moiety increases the water solubility of the pigment precursors. encyclopedia.pub The final pigments, including this compound, are then liberated from these glycosylated forms. researchgate.net

Involvement of dihydroanthracenones (e.g., (S)-torosachrysone)

Dihydroanthracenones are key intermediates in the biosynthesis of many fungal anthraquinones. zobodat.at Specifically, (S)-torosachrysone has been identified as a direct precursor in the formation of this compound. nih.govresearchgate.net (S)-torosachrysone itself is an octaketide-derived molecule. zobodat.at It exists within the fungus Dermocybe splendida and is also found as a gentiobioside. nih.govresearchgate.net This dihydroanthracenone undergoes further enzymatic transformations to yield the tetrahydroanthraquinone structure of this compound. nih.gov

Enzymatic Transformations in this compound Formation

The conversion of the polyketide chain into this compound is orchestrated by a series of highly specific enzymatic reactions. While the complete enzymatic cascade is still under investigation, key enzyme classes are known to be involved. Non-reducing polyketide synthases (NR-PKSs) are responsible for the initial assembly and cyclization of the polyketide chain. mdpi.comencyclopedia.pub Subsequent modifications, such as hydroxylations, methylations, and the stereospecific reductions that form the tetrahydroanthraquinone structure, are carried out by tailoring enzymes like oxidoreductases and methyltransferases. beilstein-journals.orgnih.govnih.govuni-hannover.de The final cleavage of the gentiobiose group likely involves a glycosidase.

Role of gentiobiosides

Genetic Basis for this compound Biosynthesis

The enzymes responsible for this compound production are encoded by a cluster of genes within the fungal genome. nih.govnih.gov The discovery of the genetic basis for the biosynthesis of other fungal metabolites, often involving gene clusters that include a PKS gene along with genes for various modifying enzymes, provides a model for what is expected for this compound. plos.orgnih.govmpg.denih.gov Identifying and characterizing this specific gene cluster will be crucial for a complete understanding of this compound biosynthesis and for potential biotechnological applications.

Chemical Synthesis Approaches

Total Synthesis Strategies

The complete synthesis of Austrocortirubin (B605689) from the ground up has been achieved through elegant chemical strategies that control its specific three-dimensional arrangement.

Enantioselective synthesis is crucial for producing a single, desired enantiomer of a chiral molecule, which is often essential as different enantiomers can have vastly different biological effects. openstax.org In the context of this compound, enantioselective routes have been successfully developed to obtain specific, naturally occurring stereoisomers in their pure form. Researchers have accomplished the first enantiomerically pure synthesis of natural products like (1S,3S)-austrocortirubin. publish.csiro.auresearchgate.net This control is achieved by using chiral catalysts or starting materials that guide the reaction to form one enantiomer preferentially over the other. openstax.org The synthesis of (1S,3R)-Austrocortirubin, a new natural tetrahydroanthraquinone (B8792033), was also confirmed through these targeted synthetic methods. publish.csiro.au

A key strategy in the enantioselective synthesis of this compound involves the use of readily available chiral molecules as starting materials. Citramalic acid, existing in both (S) and (R) forms, has proven to be an effective chiral building block. publish.csiro.auresearchgate.netpublish.csiro.au For instance, the synthesis of (1S,3R)-Austrocortirubin was successfully confirmed by a synthesis starting from (S)-citramalic acid. publish.csiro.au Conversely, (R)-citramalic acid is used as the chiral precursor to synthesize related natural products like (1S,3S)-austrocortilutein, demonstrating the versatility of this approach to access different stereoisomers by selecting the appropriate starting enantiomer. publish.csiro.auresearchgate.net This method embeds the desired stereochemistry at the beginning of the synthetic sequence, which is then carried through to the final product.

| Target Compound | Chiral Building Block | Key Reaction | Reference |

|---|---|---|---|

| (1S,3S)-Austrocortirubin | (R)-Citramalic Acid derivative | Diels-Alder Cycloaddition | publish.csiro.auresearchgate.net |

| (1S,3R)-Austrocortirubin | (S)-Citramalic Acid | Diels-Alder Cycloaddition | researchgate.netpublish.csiro.au |

The Diels-Alder reaction is a powerful and widely used chemical reaction to form six-membered rings, making it ideal for constructing the core cyclohexene (B86901) ring of the tetrahydroanthraquinone structure. cureffi.org In the total synthesis of this compound and its analogues, this reaction is a pivotal step. publish.csiro.au The strategy involves a [4+2] cycloaddition between a specifically functionalized butadiene (the diene) and a chiral naphthoquinone (the dienophile), which is itself derived from a chiral source like citramalic acid. publish.csiro.auresearchgate.net This concerted reaction simultaneously forms two new carbon-carbon bonds and sets the stereochemistry of the resulting ring system, making it a highly efficient method for building molecular complexity. cureffi.org

Utilization of chiral building blocks (e.g., citramalic acid)

Semi-Synthetic Modifications and Scaffold Utilization

Beyond building the molecule from scratch, chemists utilize naturally isolated this compound as a starting point for creating novel compounds.

Natural products provide unique and complex molecular architectures that are often excellent starting points for drug discovery. researchgate.netacs.org (1S,3S)-Austrocortirubin, which can be isolated in sufficient quantities from certain fungi, has been identified as a valuable natural product scaffold. nih.govgriffith.edu.au This approach leverages the intricate structure provided by nature, avoiding a lengthy de novo synthesis of the core. griffith.edu.au The existing chemical structure of this compound contains functional groups that serve as "handles" for chemical modification, allowing for the generation of a library of related compounds. nih.govgriffith.edu.au

A practical application of using this compound as a scaffold is the synthesis of new derivatives. Researchers have used (1S,3S)-austrocortirubin, the major constituent isolated from a Cortinarius species, in a parallel solution-phase synthesis to create a small library of N-substituted tetrahydroanthraquinones. nih.govgriffith.edu.au This process involves chemically modifying the this compound molecule, for example by reacting it with various primary amines to attach different nitrogen-containing groups. griffith.edu.au This semi-synthetic strategy led to the creation of a series of novel analogues (compounds 5-15 in the cited study), demonstrating how the natural scaffold can be elaborated to explore the structure-activity relationships of this class of compounds. researchgate.netnih.govgriffith.edu.au

Development of compound libraries based on the this compound core

The structural framework of natural products offers a rich starting point for the development of new therapeutic agents. These molecules have been evolutionarily selected to interact with biological targets, making their core structures, or scaffolds, ideal for generating compound libraries. acs.org A compound library is a collection of molecules designed to explore the therapeutic potential of a specific chemical scaffold by creating a series of related analogues. nih.govnih.gov This strategy aims to identify compounds with enhanced potency, improved selectivity, or better stability. griffith.edu.au

In the context of this compound, its tetrahydroanthraquinone core has been identified as a valuable scaffold for chemical modification and library synthesis. griffith.edu.aunih.gov Researchers have utilized this natural product framework to generate novel screening libraries aimed at discovering new drug leads, particularly for antimalarial applications. griffith.edu.aunih.gov

A key study in this area focused on (1S,3S)-austrocortirubin, which was selected as the foundational scaffold for a new compound library. griffith.edu.au This specific stereoisomer was chosen because it was the most active antimalarial compound isolated from a particular Australian Cortinarius fungus and was available in sufficient quantities for synthetic modification. griffith.edu.aunih.gov The presence of functional groups on the molecule, specifically a primary amine, provided a "chemical handle" for straightforward and high-yielding reactions to generate analogues. griffith.edu.au

The development of the library was achieved through a parallel solution-phase synthesis approach. griffith.edu.aunih.gov This method involved reacting the (1S,3S)-austrocortirubin scaffold with a diverse set of 11 primary amines, which resulted in the creation of a small, focused library of N-substituted tetrahydroanthraquinones. griffith.edu.au This semi-synthetic approach, starting from an isolated natural product, can be more cost- and time-effective than creating the complex core structure from scratch (de novo synthesis). griffith.edu.au

The resulting library of compounds was then screened to evaluate their biological activity. All the synthesized compounds were fully characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. researchgate.net Several of the new analogues demonstrated potent inhibition of Plasmodium falciparum growth, the parasite responsible for malaria. researchgate.net

The table below summarizes the key aspects of the compound library developed from the this compound core.

Table 1. This compound-Based Compound Library Details

| Feature | Description | Source |

|---|---|---|

| Core Scaffold | (1S,3S)-austrocortirubin | griffith.edu.aunih.gov |

| Scaffold Source | Isolated from an Australian Cortinarius species fungus. | griffith.edu.aunih.gov |

| Synthesis Method | Parallel solution-phase synthesis. | griffith.edu.au |

| Reaction Type | N-substitution via reaction with various primary amines. | griffith.edu.au |

| Library Size | A small library of 11 semi-synthetic analogues was created. | griffith.edu.au |

| Therapeutic Goal | Screening for antimalarial activity against Plasmodium falciparum. | griffith.edu.aunih.gov |

Advanced Structural Elucidation and Characterization

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods form the cornerstone of the structural elucidation of Austrocortirubin (B605689), providing fundamental insights into its molecular framework and functional groups. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy each offer unique and complementary information. rsc.orgrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

NMR spectroscopy has been indispensable for mapping the carbon-hydrogen framework of this compound. mdpi.com One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons in the molecule. mdpi.commdpi.com For instance, the ¹H NMR spectrum reveals signals corresponding to aromatic protons, methoxy (B1213986) groups, and protons on the tetrahydroquinone ring. mdpi.comnih.gov Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are then used to establish connectivity between adjacent protons, directly link protons to their attached carbons, and map long-range correlations between protons and carbons, respectively. nih.gov This collective data allows for the unambiguous assignment of all proton and carbon signals, confirming the tetrahydroanthraquinone (B8792033) skeleton and the specific positions of substituents. griffith.edu.au

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Chemical shifts (δ) are reported in ppm. Specific values may vary slightly depending on the solvent and instrument used.)

| Atom No. | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| 1 | ~4.74 (oxymethine) | ~67.1 |

| 2 | - | - |

| 3 | ~3.54 (oxymethine) | ~65.0 |

| 4 | ~2.41 / 2.47 (methylene) | ~28.3 |

| 4a | - | - |

| 5 | - | ~159.4 |

| 5a | - | ~118.0 |

| 6 | - | - |

| 6-OCH₃ | ~3.93 (methoxy) | - |

| 7 | ~6.51 (aromatic) | - |

| 8 | ~7.76 (aromatic) | ~131.1 |

| 8a | - | - |

| 9 | - | ~192.9 |

| 9a | - | - |

| 10 | ~5.76 (methine) | ~67.1 |

| 10a | - | - |

| 1-OH | ~12.90 (hydroxyl) | - |

| 3-CH₃ | - | - |

| 5-OH | ~12.54 (hydroxyl) | - |

Source: Data compiled from various spectroscopic studies. nih.govcjnmcpu.com

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound. nih.govmdpi.com High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the molecular formula, C₁₆H₁₆O₇. nih.govmedkoo.com This information is fundamental for confirming the number of atoms of each element present in the molecule. mdpi.com Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by showing the loss of specific functional groups, such as water or methoxy groups, which aligns with the known structure of this compound. mdpi.comuni-rostock.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. mdpi.comteknolabjournal.com The IR spectrum displays distinct absorption bands that correspond to the vibrations of specific chemical bonds. cjnmcpu.com Key absorptions for this compound include a broad band around 3400 cm⁻¹, indicative of hydroxyl (-OH) groups, and strong absorptions in the region of 1600-1650 cm⁻¹, which are characteristic of conjugated ketone and quinone carbonyl (C=O) groups. teknolabjournal.com These signals confirm the presence of the hydroxyl and carbonyl functionalities essential to the tetrahydroanthraquinone structure. griffith.edu.aucjnmcpu.compublish.csiro.auencyclopedia.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of this compound. teknolabjournal.comencyclopedia.pub As a colored pigment, this compound exhibits strong absorption in the visible and UV regions of the electromagnetic spectrum. wikipedia.orgtechnologynetworks.com The UV-Vis spectrum is characterized by absorption maxima (λmax) that are typical for hydroxyanthraquinone derivatives. encyclopedia.pub These absorptions are due to π→π* and n→π* transitions within the aromatic rings and quinone system. The specific wavelengths of these absorptions are influenced by the substitution pattern on the anthraquinone (B42736) core. encyclopedia.pubresearchgate.net

Table 2: UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) |

| Methanol (B129727) | 237, 286, 325, 512 |

Source: Data from spectroscopic analysis of related anthraquinones.

Chiroptical Methods for Stereochemical Assignment

This compound is a chiral molecule, meaning it possesses non-superimposable mirror images. Determining the specific three-dimensional arrangement of its atoms, or its absolute configuration, is crucial for a complete structural description. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are employed for this purpose. numberanalytics.com Techniques like Circular Dichroism (CD) spectroscopy are particularly valuable. The CD spectrum of a chiral molecule provides a unique fingerprint that can be related to its stereochemistry. By comparing the experimental CD spectrum of this compound with those of related compounds of known configuration or with quantum chemical calculations, the absolute stereochemistry at its chiral centers can be deduced. nih.govarkat-usa.org

X-ray Crystallography for Absolute Stereochemistry Determination

The most definitive method for determining the absolute stereochemistry of a molecule is single-crystal X-ray crystallography. wikipedia.orglibretexts.org This powerful technique involves diffracting X-rays through a high-quality crystal of the compound or a suitable derivative. rsc.orgrsc.org The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the crystal lattice. wikipedia.org For this compound, X-ray analysis of a derivative, specifically this compound phenylboronate, unequivocally established its absolute stereochemistry as (1S,3S). rsc.orgrsc.org This crystallographic data provides unambiguous proof of the molecule's three-dimensional structure, corroborating the assignments made by spectroscopic and chiroptical methods. rsc.orgrsc.orgnih.gov

Elemental Composition and Molecular Formula Determination

Detailed Research Findings

Initial structural elucidation studies, often conducted on isolates from fungal sources such as Dermocybe splendida or various marine-derived fungi, employed these advanced analytical methods. researchgate.netmdpi.comwikipedia.orgrsc.org High-resolution mass spectrometry is a powerful tool that measures the mass-to-charge ratio of ions with exceptional precision, allowing for the calculation of an unambiguous elemental composition. mdpi.com This technique was crucial in establishing the molecular formula of this compound.

The molecular formula for this compound has been determined to be C₁₆H₁₆O₇. wikipedia.orgmedkoo.com This formula indicates that each molecule of this compound is composed of 16 carbon atoms, 16 hydrogen atoms, and 7 oxygen atoms. This composition corresponds to a molecular weight of approximately 320.29 g/mol and an exact mass of 320.09 u. wikipedia.orgmedkoo.com

Complementing the mass spectrometry data, elemental analysis provides the percentage composition of each element within the compound. The results from this analysis corroborate the molecular formula derived from HRMS.

The table below summarizes the elemental and molecular formula data for this compound.

Table 1: Molecular Formula and Mass Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₇ | wikipedia.orgmedkoo.com |

| Molecular Weight | 320.29 g/mol | wikipedia.orgmedkoo.com |

| Exact Mass | 320.09 u | medkoo.com |

Table 2: Elemental Composition of this compound

| Element | Symbol | Percentage (%) | Reference |

| Carbon | C | 60.00 | medkoo.com |

| Hydrogen | H | 5.04 | medkoo.com |

| Oxygen | O | 34.97 | medkoo.com |

This foundational data, derived from rigorous analytical chemistry, underpins all further structural and stereochemical investigations of the this compound molecule. The consistency between the high-resolution mass data and the elemental percentage composition provides a high degree of confidence in the assigned molecular formula.

Biological Activities and Mechanistic Investigations Preclinical Research

Antimicrobial Activity Studies

Activity against Gram-positive bacteria (e.g., Staphylococcus aureus)

Austrocortirubin (B605689) has demonstrated notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. Several studies have highlighted its potential as an antimicrobial agent. For instance, (1S,3S)-austrocortirubin exhibited an IC50 value of 3 µg/mL against S. aureus. griffith.edu.au Other research has also confirmed the strong inhibitory effects of this compound on the growth of S. aureus, with IC50 values ranging from 0.7 to 12 µg/mL. nih.gov

Further investigations have revealed that various forms of this compound, including (1S,3R)-austrocortirubin, (1S,3S)-austrocortirubin, and 1-deoxythis compound, possess mild activity against Gram-positive isolates at a concentration of 100 μM. nih.govsemanticscholar.org The antibacterial activity of this compound is also supported by its inclusion in a group of anthraquinone (B42736) derivatives that have shown efficacy against S. aureus. mdpi.com

The following table provides a summary of the minimum inhibitory concentration (MIC) and other activity metrics of this compound against Staphylococcus aureus from various studies.

| Compound/Extract | Strain | Measurement | Value | Reference |

| (1S,3S)-austrocortirubin | Staphylococcus aureus | IC50 | 3 µg/mL | griffith.edu.au |

| This compound | Staphylococcus aureus | IC50 | 0.7-12 µg/mL | nih.gov |

| (1S,3R)-austrocortirubin | Gram-positive isolates | Activity | Mild at 100 μM | nih.govsemanticscholar.org |

| (1S,3S)-austrocortirubin | Gram-positive isolates | Activity | Mild at 100 μM | nih.govsemanticscholar.org |

| 1-deoxythis compound | Gram-positive isolates | Activity | Mild at 100 μM | nih.govsemanticscholar.org |

Activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa)

In contrast to its activity against Gram-positive bacteria, this compound has been found to be largely inactive against the Gram-negative bacterium Pseudomonas aeruginosa. griffith.edu.au Studies have shown that even at concentrations greater than 50 µg/mL, (1S,3S)-austrocortirubin did not inhibit the growth of P. aeruginosa. griffith.edu.au This lack of activity is consistent with broader screenings of fungal anthraquinones, where only physcion (B1677767) and emodin, but not this compound, showed potency against this bacterium. nih.gov While some crude extracts from Cortinarius species have shown effects against P. aeruginosa, the isolated this compound itself did not demonstrate significant activity. nih.gov

Antifungal evaluations (e.g., Cryptococcus neoformans, Cryptococcus gattii)

Screening studies of natural products from Australian fungi have assessed the antifungal properties of various compounds, including this compound derivatives. However, in these particular screenings, other compounds were identified as having activity against Cryptococcus neoformans and Cryptococcus gattii, while this compound itself was primarily noted for its antibacterial properties. nih.gov Specifically, 2-hydroxy-6-methyl-8-methoxy-9-oxo-9H-xanthene-1-carboxylic acid showed activity against both Cryptococcus species at a concentration of 50 μM, but similar activity was not reported for this compound in this study. nih.gov Further research is needed to definitively determine the extent of this compound's antifungal potential against these and other fungal pathogens.

Investigation of specific molecular targets for antimicrobial action (e.g., cell wall synthesis, DNA gyrase B, membrane permeability)

The mechanism of antimicrobial action for this compound has been explored through computational and in-silico studies, with a primary focus on its interaction with bacterial enzymes essential for survival.

DNA Gyrase B Inhibition: A significant area of investigation has been the inhibition of DNA gyrase, a type II topoisomerase that plays a crucial role in DNA replication and transcription. nih.govwikipedia.org The B subunit of DNA gyrase (GyrB) has an ATPase active site that is a key target for antibiotic action. nih.govwikipedia.org Molecular docking studies have suggested that this compound has the potential to be an inhibitor of DNA gyrase B. nih.govresearchgate.net

These in-silico analyses show that this compound can form stable interactions with the active site residues of DNA Gyrase B. nih.gov Specifically, it forms a conventional hydrogen bond with Arginine 84 (Arg84) and has hydrophobic interactions with several other residues, including Aspartic acid 81 (Asp81) and Threonine 173 (Thr173), which are critical for the enzyme's function. nih.govresearchgate.net These interactions suggest a probable inhibitory potential, making this compound a candidate for further exploration as a DNA gyrase B inhibitor. nih.govresearchgate.net Molecular dynamics simulations have further supported the stability of the complex formed between this compound and DNA gyrase B under physiological conditions. nih.govresearchgate.net

Other Potential Targets: While DNA gyrase B is a prominent target, other mechanisms may also be involved in this compound's antimicrobial activity. The general mechanisms of antibiotics can include interference with cell wall synthesis, modification of cell membrane permeability, and inhibition of protein synthesis. thieme-connect.comresearchgate.netreactgroup.org Although direct evidence for this compound's effect on cell wall synthesis or membrane permeability is not as established as its interaction with DNA gyrase B, these remain plausible areas for its mode of action. nih.govmdpi.comresearchgate.net For instance, computational studies have screened mushroom-derived compounds, including this compound, against various protein targets involved in these pathways. mdpi.comresearchgate.net

Antiparasitic Activity Research

In vitro evaluation against Plasmodium falciparum

This compound has been identified as having promising antimalarial properties. In vitro studies have demonstrated its activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Specifically, (1S,3S)-austrocortirubin was found to be the most active among several related compounds isolated from a Cortinarius species, exhibiting a 50% inhibitory concentration (IC50) of 1.9 μM. griffith.edu.aunih.gov Other related compounds, (1S,3R)-austrocortirubin and 1-deoxythis compound, also showed activity against P. falciparum. griffith.edu.aunih.gov In these studies, (1S,3S)-austrocortirubin also displayed moderate cytotoxicity against neonatal foreskin fibroblast (NFF) cells with an IC50 of 15.6 μM. nih.gov

The following table summarizes the in vitro antimalarial activity of this compound and related compounds against Plasmodium falciparum.

| Compound | Parasite Strain | Measurement | Value | Reference |

| (1S,3S)-austrocortirubin | P. falciparum (3D7) | IC50 | 1.9 μM | griffith.edu.aunih.gov |

| (1S,3R)-austrocortirubin | P. falciparum (3D7) | IC50 | 2.2 μM | griffith.edu.au |

| 1-deoxythis compound | P. falciparum (3D7) | IC50 | 1.9 μM | griffith.edu.au |

Structure-activity relationships in antiparasitic effects

The antiparasitic activity of this compound and its analogs is influenced by their chemical structures. In a study investigating compounds against Plasmodium falciparum, the causative agent of malaria, (1S,3S)-austrocortirubin was the most potent among the tested tetrahydroanthraquinones, with IC50 values of 1.9 µM against the chloroquine-sensitive 3D7 strain and 2.2 µM against the chloroquine-resistant Dd2 strain. griffith.edu.au In contrast, austrocortinin, which has a fully aromatic ring A, showed no antimalarial activity (IC50 >50 µM), suggesting that the tetrahydroanthraquinone (B8792033) core is crucial for its antiparasitic effects. griffith.edu.au

Further modifications to the (1S,3S)-austrocortirubin scaffold aimed to explore structure-activity relationships (SAR). griffith.edu.au A library of N-substituted tetrahydroanthraquinones was synthesized, but these semi-synthetic analogs did not show improved potency over the natural product. griffith.edu.au This suggests that while the core tetrahydroanthraquinone structure is essential, modifications at the nitrogen position may not be favorable for enhancing antimalarial activity. griffith.edu.au

In vitro Anticancer and Cytotoxicity Studies (Cell-line based)

Inhibition of cancer cell proliferation (e.g., HCT116, MCF-7, human lung cancer cell lines)

This compound has demonstrated notable cytotoxic activity against various human cancer cell lines. Research has shown its effectiveness in inhibiting the proliferation of breast adenocarcinoma (MCF-7), colon carcinoma (HCT116), and human lung cancer cells.

Specifically, this compound displayed an IC50 value of 6.3 µM against MCF-7 cells. rsc.orgrsc.org In studies involving colon cancer cell lines, this compound was also found to be active. While specific IC50 values for HCT116 are not always detailed in isolation, the broader class of tetrahydroanthraquinones, to which this compound belongs, has shown activity against this cell line. frontiersin.org For instance, related compounds have been shown to impair the viability of HCT-116 cells. frontiersin.org

Furthermore, this compound and its analogs have been evaluated against human lung cancer cell lines. One study reported that a related compound, 10-deoxybostrycin, showed potent cytotoxic activity against the A-549 human lung cancer cell line with an IC50 value of 4.56 µM. rsc.orgrsc.org This highlights the potential of the tetrahydroanthraquinone scaffold in targeting lung cancer.

The following table summarizes the cytotoxic activity of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 6.3 rsc.orgrsc.org |

| A-549 (related compound) | Human Lung Cancer | 4.56 rsc.orgrsc.org |

Evaluation of selectivity against non-malignant cell lines (e.g., neonatal foreskin fibroblast (NFF) cells)

A critical aspect of anticancer drug development is the selective toxicity of a compound toward cancer cells over normal, non-malignant cells. Studies on this compound and related compounds have addressed this by evaluating their cytotoxicity against cell lines such as neonatal foreskin fibroblasts (NFF).

In antimalarial screenings, (1S,3S)-austrocortirubin, along with (1S,3R)-austrocortirubin and 1-deoxythis compound, exhibited a degree of selectivity. griffith.edu.au These compounds were found to be approximately 8- to 12-fold more selective for the P. falciparum parasite compared to the mammalian NFF cell line. griffith.edu.au This suggests that the tetrahydroanthraquinone scaffold possesses a preferential toxicity towards the parasite. griffith.edu.au

While direct and extensive studies on the selectivity of this compound against a wide range of non-malignant cell lines in the context of cancer are not broadly available, the existing data from antiparasitic studies provide a positive indication. The ability to inhibit parasitic or cancer cell growth at concentrations that are less toxic to normal human cells is a desirable characteristic for any potential therapeutic agent. griffith.edu.au

Induction of cellular apoptosis

This compound is believed to exert its anticancer effects in part through the induction of apoptosis, or programmed cell death. nais.net.cn While detailed mechanistic studies specifically on this compound's apoptotic pathways are emerging, research on related tetrahydroanthraquinones provides insight into this mechanism.

For example, the tetrahydroanthraquinone derivative (±)-4-deoxyaustrocortilutein has been shown to induce apoptosis in melanoma cells. frontiersin.org This process is often associated with the activation of key signaling pathways that lead to controlled cell death, a hallmark of effective cancer therapies. nih.govnih.gov The induction of apoptosis by these compounds can be triggered by various cellular stresses, including DNA damage. nais.net.cn

The process of apoptosis is a critical mechanism for eliminating cancerous cells without inducing an inflammatory response, which is often associated with necrosis. nih.gov The ability of compounds like this compound to trigger this pathway is a significant area of interest in preclinical cancer research.

Cell cycle arrest mechanisms

In addition to inducing apoptosis, this compound and its related compounds can inhibit cancer cell proliferation by causing cell cycle arrest. frontiersin.org This process prevents cancer cells from progressing through the phases of cell division, thereby halting their growth. fiveable.me

Studies on related tetrahydroanthraquinones have demonstrated the ability to arrest the cell cycle at different phases. For instance, (±)-4-deoxyaustrocortilutein was found to induce cell cycle arrest in melanoma cells. frontiersin.org This arrest is often mediated by the upregulation of cyclin-dependent kinase (Cdk) inhibitors like p21 and the tumor suppressor protein p53. frontiersin.org

When a cell experiences DNA damage or other stresses, these pathways can be activated to halt the cell cycle, allowing time for repair or, if the damage is too severe, leading to apoptosis. unsri.ac.id The disruption of microtubule function by certain agents can also lead to cell cycle arrest in the G1 and G2 phases. nih.gov This multipronged approach of inducing both apoptosis and cell cycle arrest is a characteristic of many potent anticancer agents. mdpi.com

Molecular Mechanisms of Action (Cellular and Biochemical Level)

The molecular mechanisms underlying the biological activities of this compound are multifaceted and are an active area of investigation. At the cellular and biochemical level, it is understood that this compound can interfere with fundamental cellular processes in both parasitic and cancer cells.

One of the proposed mechanisms of action is the inhibition of cell wall synthesis in bacteria, with computational docking studies suggesting that related compounds may target enzymes like alanine (B10760859) racemase (Alr) and D-alanyl-D-alanine synthetase (Ddl). mdpi.com While this is specific to antibacterial action, it highlights the ability of this class of compounds to interact with specific protein targets.

In the context of its anticancer effects, the induction of DNA damage is a potential mechanism. nais.net.cn This can subsequently trigger pathways leading to apoptosis and cell cycle arrest. nais.net.cn The tetrahydroanthraquinone structure is also associated with the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation. For example, some tetrahydroanthraquinones have been shown to inhibit NF-κB transcription, a pathway often dysregulated in cancer. frontiersin.org

DNA Damage Induction Pathways

This compound has been shown to induce DNA damage. Specifically, (1S,3S)-austrocortirubin is reported to cause significant DNA damage in cancer cells. nih.gov This damage occurs throughout the G0/G1, S, and G2 phases of the cell cycle. nih.gov The substantial DNA damage prevents cells from proceeding to mitosis, leading to an arrest at the G2/M phase checkpoint. nih.gov The induction of DNA damage is considered a key part of its cytotoxic and anti-tumor effects. nih.govnais.net.cn

Inhibition of Key Enzymatic Targets (e.g., DNA gyrase B)

This compound has been identified as a potential inhibitor of DNA gyrase B, an essential bacterial enzyme involved in DNA replication. researchgate.net Computational studies suggest that this compound interacts with critical active site residues of the ATP binding domain of DNA gyrase B, including Asp81, Arg84, Gly85, Arg144, and Thr173. researchgate.net This interaction suggests its potential as a DNA gyrase B inhibitor, which is a target for antibacterial agents. researchgate.netresearchgate.net

Interference with Other Macromolecular Syntheses (e.g., protein synthesis, chromosome replication)

The primary mechanism of action for many antibiotics involves the inhibition of protein synthesis by targeting bacterial ribosomes. creative-biolabs.combiomol.com While the direct effects of this compound on protein synthesis are not extensively detailed in the provided results, its classification as a potential antibacterial compound acting on DNA gyrase suggests an indirect impact on processes reliant on DNA integrity, such as protein synthesis and chromosome replication. researchgate.netresearchgate.net

Bacterial chromosome replication is a complex process initiated by the protein DnaA at the origin of replication (oriC). nih.govmdpi.com In bacteria with multiple chromosomes, like Vibrio cholerae, replication of the second chromosome is controlled by a distinct initiator, RctB. nih.govplos.org Inhibition of enzymes like DNA gyrase by compounds such as this compound would disrupt the necessary DNA supercoiling for replication and transcription, thereby interfering with chromosome replication. researchgate.net

Modulation of Cellular Signaling Pathways (e.g., Akt/FOXO pathway in animal models)

Some tetrahydroanthraquinones, the class of compounds to which this compound belongs, have been shown to modulate cellular signaling pathways. nih.gov For instance, the compound SZ-685C has been observed to suppress tumor growth in nude mice by inducing apoptosis through the Akt/FOXO pathway. nih.gov The PI3K/Akt pathway is a critical regulator of Forkhead box O (FOXO) transcription factors, which are involved in cellular processes like apoptosis and cell cycle arrest. nih.govmdpi.com When the PI3K/Akt pathway is inhibited, FOXO factors can translocate to the nucleus and activate target genes. nih.govaginganddisease.org While direct evidence for this compound's effect on the Akt/FOXO pathway in animal models is not specified, related compounds have demonstrated this activity. nih.gov

In vivo Preclinical Animal Model Studies (Non-human, Non-clinical)

Assessment in relevant disease models (e.g., antimalarial efficacy in animal models, if reported)

The search for new antimalarial drugs often involves screening compounds for efficacy in animal models. iec.gov.brnih.gov Murine models are commonly used to assess the in vivo activity of potential antimalarials against Plasmodium species. mdpi.com Humanized mouse models, which can be infected with human Plasmodium species like P. falciparum and P. vivax, are also valuable for evaluating efficacy. mdpi.com Although there is no specific report on the antimalarial efficacy of this compound in animal models within the provided search results, the general methodologies for such assessments are well-established. iec.gov.brmmv.org

Pharmacodynamics in animal systems

Pharmacodynamics is the study of the biochemical and physiological effects of drugs and their mechanisms of action. msdvetmanual.com In the context of antimicrobial agents, animal models are crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationships that determine efficacy. nih.govnih.gov These models help in establishing rational dosage regimens by linking drug exposure to its antibacterial effect. nih.gov While specific pharmacodynamic studies for this compound in animal systems were not detailed in the search results, the general approach involves establishing an animal disease model to study the interaction between the drug and the pathogen in vivo. nih.gov

Structure Activity Relationship Sar Studies and Analog Design

Identification of Pharmacophoric Elements

A pharmacophore represents the essential steric and electronic features of a molecule required to interact with a specific biological target. unina.it For Austrocortirubin (B605689) and related compounds, the core pharmacophore is the tetrahydroanthraquinone (B8792033) scaffold. frontiersin.orgnih.gov This structural framework is a key feature of a large group of bioactive fungal polyketides. nih.gov

Key pharmacophoric elements of this compound include:

The Tetrahydroanthraquinone Core: This fused ring system is fundamental to its biological activity. The aromatic portion with the quinone motif is a recognized "privileged scaffold" in medicinal chemistry, known for its broad biological activities. frontiersin.org

The Quinone Motif: The 9,10-dione system is a critical feature. Quinone motifs are known to be versatile synthetic precursors for many bioactive compounds. researchgate.net

The Hydrogenated A-Ring: The partially saturated A-ring distinguishes tetrahydroanthraquinones from fully aromatic anthraquinones and is crucial for specific bioactivities like antimalarial effects. griffith.edu.au

Substituents on the A-Ring and C-Ring: Hydroxyl, methyl, and methoxy (B1213986) groups at various positions, particularly on the A-ring and the C-ring, significantly modulate the molecule's activity. griffith.edu.ausemanticscholar.org

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, can profoundly impact a molecule's biological activity by affecting its interaction with chiral biological targets like enzymes and receptors. numberanalytics.comnih.gov this compound exists as natural stereoisomers, primarily differing at the C-1 and C-3 positions of the A-ring.

Research has shown that the stereochemistry of this compound significantly influences its biological effects. griffith.edu.aumdpi.com A comparative study of two natural diastereomers, (1S,3R)-austrocortirubin and (1S,3S)-austrocortirubin, revealed notable differences in their antimalarial potency. griffith.edu.au

(1S,3S)-Austrocortirubin was found to be the more potent antimalarial agent against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. griffith.edu.au This demonstrates that the specific spatial orientation of the substituents on the A-ring is a critical determinant for its antiparasitic activity, likely influencing how the molecule binds to its target within the parasite. griffith.edu.aumdpi.com

Systematic Modifications of the this compound Core Structure

To further probe the SAR and develop analogues with improved properties, systematic modifications of the this compound scaffold have been undertaken. This involves targeted chemical changes to the core structure. griffith.edu.au

Derivatization strategies (e.g., N-alkylation of quinone motifs)

Derivatization is a process of chemically modifying a compound to produce a new compound with different properties. mdpi.comresearchgate.netresearchgate.net A key derivatization strategy applied to the this compound scaffold is the N-alkylation of its quinone motif. griffith.edu.au This approach was inspired by literature reports of high-yielding N-alkylations on other quinone-containing natural products, such as fredericamycin A. griffith.edu.au

In the case of this compound, the methoxy group at the C-6 position on the quinone ring proves to be a convenient chemical handle. griffith.edu.au This group can be readily displaced by nucleophiles like primary amines, allowing for the introduction of various N-alkyl side chains. griffith.edu.au This strategy aims to generate novel analogues that may possess enhanced potency, better selectivity against the target, or improved stability. griffith.edu.au

Synthesis of semi-synthetic analogues

Semi-synthesis uses a natural product as a starting material to create novel compounds, a time and cost-effective strategy for lead optimization. griffith.edu.auuniroma1.itresearchgate.net Following the N-alkylation strategy, a library of semi-synthetic this compound analogues was created. griffith.edu.au

Using (1S,3S)-austrocortirubin as the starting scaffold due to its superior antimalarial activity, a parallel solution-phase synthesis was employed. griffith.edu.au The natural product was reacted with a series of eleven different primary amines in a mixture of ethanol (B145695) and acetonitrile (B52724) at room temperature. This reaction yielded a small library of novel N-substituted tetrahydroanthraquinones, which were then purified and characterized to evaluate their biological activities. griffith.edu.au

Correlating Structural Features with Specific Bioactivities

By comparing the biological activities of the natural this compound isomers and the semi-synthetic analogues, clear structure-activity relationships can be established. griffith.edu.aufrontiersin.orgmdpi.com

Key correlations include:

A-Ring Saturation: The tetrahydroanthraquinone ring system is essential for antimalarial activity. The related fully aromatic anthraquinone (B42736), austrocortinin, showed no activity against P. falciparum, indicating the hydrogenated A-ring is a crucial feature for this specific bioactivity. griffith.edu.au

C-3 Stereochemistry: As noted, the (1S,3S) stereoisomer of this compound is more than twice as potent against P. falciparum (3D7 strain) than the (1S,3R) isomer, highlighting the importance of the stereocenter at the C-3 position. griffith.edu.au

C-1 Hydroxyl Group: The presence of a hydroxyl group at the C-1 position appears important. (1S,3S)-Austrocortirubin was more active than 1-deoxythis compound (which lacks the C-1 hydroxyl), although both were active. griffith.edu.au

N-Alkylation at C-6: The replacement of the C-6 methoxy group with various N-alkyl chains in the semi-synthetic analogues generally resulted in a decrease in antimalarial potency compared to the parent compound, (1S,3S)-austrocortirubin. griffith.edu.au However, these analogues showed varied cytotoxicity, providing valuable data for developing compounds with better selectivity indices (ratio of cytotoxicity to antimalarial activity). griffith.edu.au For instance, (1S,3S)-austrocortirubin showed moderate cytotoxicity against neonatal foreskin fibroblast (NFF) cells with an IC50 of 15.6 μM. griffith.edu.au

The following table summarizes the in vitro activity of this compound and related natural products.

| Compound | P. falciparum 3D7 IC50 (μM) | P. falciparum Dd2 IC50 (μM) | NFF Cytotoxicity IC50 (μM) | Selectivity Index (NFF/3D7) |

| (1S,3R)-austrocortirubin | 4.7 | 11.1 | 39.0 | 8.3 |

| (1S,3S)-austrocortirubin | 1.9 | 2.2 | 15.6 | 8.2 |

| 1-deoxythis compound | 4.5 | 5.2 | 56.1 | 12.5 |

| Austrocortinin | >50 | >50 | >100 | - |

| Data sourced from Choomuenwai et al., 2012. griffith.edu.au |

Scaffold-based Drug Discovery and Optimization

Scaffold-based drug discovery utilizes a core molecular structure, or scaffold, known to have biological activity as a starting point for generating a library of diverse compounds. acs.orglifechemicals.combiosolveit.de This approach is a cornerstone of modern medicinal chemistry, aiming to optimize the lead compound's potency, selectivity, and pharmacokinetic properties. lifechemicals.combhsai.org

This compound is an excellent example of a natural product scaffold being used for drug discovery. griffith.edu.au The tetrahydroanthraquinone core serves as the privileged scaffold. frontiersin.org The process involves:

Scaffold Identification and Isolation: (1S,3S)-austrocortirubin was identified as the most potent antimalarial among its natural congeners and isolated in sufficient quantities from its fungal source. griffith.edu.au

Library Generation: Using the natural product as a starting scaffold, chemical handles (like the C-6 methoxy group) are exploited to create a library of semi-synthetic analogues through strategies like N-alkylation. griffith.edu.auacs.org

Screening and SAR Analysis: The new library of compounds is screened for biological activity (e.g., antimalarial activity and cytotoxicity). griffith.edu.au The results are used to build a comprehensive SAR model, correlating structural changes to activity and selectivity. griffith.edu.au

Lead Optimization: Insights from the SAR can guide further rounds of chemical modification to optimize the scaffold, with the goal of developing a preclinical candidate with superior properties to the original natural product. griffith.edu.aulifechemicals.com

This strategy, which leverages a biologically validated natural product scaffold like this compound, can be a more efficient path to novel therapeutic agents compared to de novo drug design. griffith.edu.au

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. nih.govscielo.org.mx This method is widely used to screen virtual libraries of compounds and to elucidate the potential mechanism of action by identifying the most likely biological targets. nih.gov

In a computational study aimed at identifying potential antibacterial compounds from wild mushrooms, Austrocortirubin (B605689) was one of twenty-six compounds evaluated for its binding affinity against key bacterial protein targets associated with antimicrobial resistance. nih.govkaust.edu.sa The targets included penicillin-binding protein-1a (PBP1a), DNA gyrase, and isoleucyl-tRNA synthetase (ILERS). nih.gov The docking simulations suggested that this compound has the potential to act as an inhibitor of DNA gyrase B. researchgate.net Specifically, it was shown to interact with crucial active site residues of the ATP binding domain of DNA Gyrase B, including Asp81, Arg84, Gly85, Arg144, and Thr173. researchgate.net A two-dimensional illustration of the interaction shows this compound forming hydrogen bonds and hydrophobic interactions within the binding pocket of DNA gyrase (PDB ID: 3TTZ). researchgate.net

| Target Protein | Protein Data Bank (PDB) ID | Biological Function | Key Interacting Residues | Observed Interactions |

|---|---|---|---|---|

| DNA Gyrase Subunit B | 3TTZ | Involved in DNA replication | Asp81, Arg84, Gly85, Arg144, Thr173 researchgate.net | Hydrogen bonds, Hydrophobic interactions researchgate.net |

| Penicillin-binding protein-1a (PBP1a) | 3UDX | Involved in cell wall synthesis | Not specified in results | Evaluated for binding affinity nih.gov |

| Isoleucyl-tRNA synthetase (ILERS) | 1JZS | Involved in protein synthesis | Not specified in results | Evaluated for binding affinity nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability

Molecular dynamics (MD) simulations provide detailed information on the physical movements of atoms and molecules over time, offering a deeper understanding of the stability and dynamics of ligand-protein complexes. consensus.appchemrxiv.org Following molecular docking, MD simulations are often performed to validate the binding poses and assess the stability of the interactions under physiological conditions. nih.govpatsnap.com

For this compound, MD simulations were conducted to evaluate the conformational stability of its complex with target proteins. nih.govkaust.edu.sa In a 100-nanosecond simulation, the this compound-DNA gyrase (3TTZ) complex demonstrated stability. nih.gov Analysis of the simulation trajectory using metrics like the root-mean-square deviation (RMSD) showed that the complex reached equilibrium and remained stable. nih.gov Furthermore, the analysis revealed that this compound consistently formed 3–4 hydrogen bonds with the 3TTZ protein throughout the simulation, which is a strong indicator of a stable binding interaction. nih.gov The stability of the this compound complex, as justified by RMSD and root-mean-square fluctuation (RMSF) data, supports its potential as a viable ligand for its target protein. kaust.edu.saresearchgate.net

| Parameter | Description | Finding for this compound-Protein Complex |

|---|---|---|

| Simulation Time | The total time the molecular movements are simulated. | 100 ns nih.gov |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein-ligand complex over time. Lower, stable values indicate a stable complex. | The system reached equilibrium within 5 ns and remained stable thereafter. nih.govresearchgate.net |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each particle from its average position, indicating flexibility. | The stability of the complex was justified by RMSF data. kaust.edu.saresearchgate.net |

| Hydrogen Bonds | Indicates specific, stable interactions between the ligand and protein. | Consistently formed 3–4 hydrogen bonds with DNA gyrase (3TTZ) throughout the trajectory. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmedcraveonline.com By analyzing molecular descriptors (e.g., physicochemical properties, topological indices), QSAR models can predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. jocpr.commdpi.com The general form of a QSAR model is expressed as: Activity = f(molecular descriptors) + error. wikipedia.org

Currently, there are no specific QSAR studies focused on this compound and its analogues available in the reviewed literature. The development of a QSAR model for this compound would require a dataset of structurally related compounds with experimentally measured biological activity against a specific target. For instance, a series of this compound derivatives could be synthesized and tested for their inhibitory activity against DNA gyrase. The resulting data could then be used to build a QSAR model, which would be invaluable for predicting the activity of other novel derivatives and for understanding which structural features are most critical for its biological function. nih.gov

In silico Prediction of Biological Activity and ADME

In silico tools are frequently used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. nih.govnih.gov These predictions help to filter out candidates that are likely to have poor pharmacokinetic profiles, saving significant time and resources. biorxiv.org

In a study that screened 26 natural mushroom compounds, this compound was one of eight molecules shortlisted for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis based on promising docking results. nih.govkaust.edu.sa This selection suggests that this compound likely possesses some favorable drug-like characteristics. While the specific predicted values for each ADME parameter for this compound are not detailed in the available search results, the process typically involves evaluating properties like water solubility, intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. biorxiv.orgmdpi.com The prediction of these properties is crucial for assessing the potential of a compound to become an orally bioavailable drug. plos.org

| ADME Parameter | Description | Favorable Prediction Range (General) |

|---|---|---|

| Human Intestinal Absorption (HIA) | Percentage of the drug absorbed through the human gut. | High (>80%) |

| Caco-2 Permeability | An in vitro model for predicting human drug absorption. Measured in nm/s. | High (>70 nm/s) |

| Blood-Brain Barrier (BBB) Permeability | Ability of the compound to cross the barrier into the central nervous system. | Varies based on therapeutic target |

| CYP450 Inhibition | Potential to inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. | Non-inhibitor |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | Fulfilled (e.g., Mol. Weight < 500, LogP < 5) |

Future Research Directions and Translational Potential Non Clinical

Exploration of Undiscovered Fungal Sources and Metabolites

Austrocortirubin (B605689) has been isolated from a variety of fungal species, often from unique ecological niches. Documented sources include terrestrial fungi such as Dermocybe splendida and Cortinarius basirubencens, as well as endophytic and marine-derived fungi like Pestalotiopsis sp. and Halorosellinia sp. researchgate.netmdpi.commdpi.commdpi.com The diversity of these sources suggests that many more fungal producers of this compound and its structural analogues have yet to be discovered.

Future research should prioritize the systematic screening of fungi from underexplored environments, such as marine sediments, extreme habitats, and endophytic relationships with diverse plant hosts. mdpi.comniperhyd.ac.in Such bioprospecting efforts could lead to the identification of novel strains that produce this compound in higher yields or, more significantly, uncover new derivatives with unique chemical features. The isolation of related metabolites like (1S,3S)-austrocortirubin, 1-deoxythis compound, and austrocortinin from various fungi underscores the metabolic diversity that likely exists. researchgate.netmdpi-res.com

| Fungal Sources of this compound and Related Metabolites |

| Cortinarius species mdpi.com |

| Dermocybe splendida researchgate.net |

| Pestalotiopsis species mdpi.com |

| Halorosellinia species mdpi.com |

| Unidentified Endophytic Fungi researchgate.net |

Advanced Biosynthetic Pathway Engineering for Enhanced Production

The production of this compound through fungal fermentation is often limited by low yields, hindering further research and development. A significant future avenue lies in the elucidation and engineering of its biosynthetic pathway. As a polyketide, this compound's core structure is synthesized by a polyketide synthase (PKS) enzyme, followed by modifications from tailoring enzymes.

Future work should focus on identifying the complete gene cluster responsible for this compound biosynthesis. Once identified, modern synthetic biology and metabolic engineering tools can be applied for enhanced production. dokumen.pub Strategies could include:

Overexpression of key biosynthetic genes or pathway-specific transcription factors.

Heterologous expression of the entire pathway in a more tractable host organism, such as Aspergillus niger or Saccharomyces cerevisiae, which are well-established for industrial-scale fermentation.

Elimination of competing metabolic pathways to direct more precursors towards this compound synthesis.